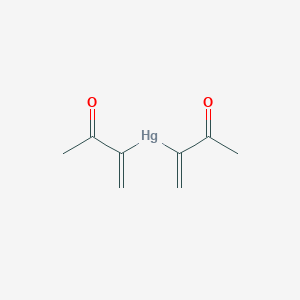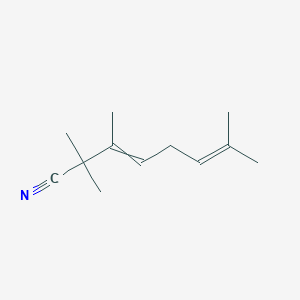
2,2,3,7-Tetramethylocta-3,6-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,7-Tetramethylocta-3,6-dienenitrile is an organic compound with the molecular formula C12H19N. It is characterized by the presence of multiple methyl groups and a nitrile functional group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,7-Tetramethylocta-3,6-dienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method involves the use of alkyne precursors, which undergo a series of addition and substitution reactions to form the desired compound. The reaction conditions often include the use of catalysts, such as palladium or nickel, to facilitate the formation of the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,7-Tetramethylocta-3,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
2,2,3,7-Tetramethylocta-3,6-dienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,3,7-Tetramethylocta-3,6-dienenitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form strong interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s structure allows it to participate in a range of chemical reactions, making it a valuable tool in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethylocta-2,6-dienenitrile
- 2,2,7,7-Tetramethylocta-3,5-diyne
- 3,6-Octadienenitrile
Uniqueness
2,2,3,7-Tetramethylocta-3,6-dienenitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile group. This unique structure imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs. The compound’s versatility and reactivity make it a valuable asset in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63089-72-5 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2,2,3,7-tetramethylocta-3,6-dienenitrile |
InChI |
InChI=1S/C12H19N/c1-10(2)7-6-8-11(3)12(4,5)9-13/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
VRKKGCRBVWEEAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC=C(C)C(C)(C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
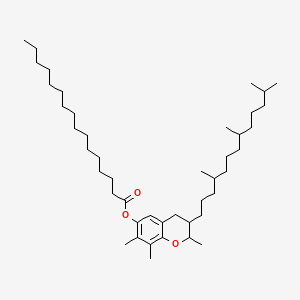
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

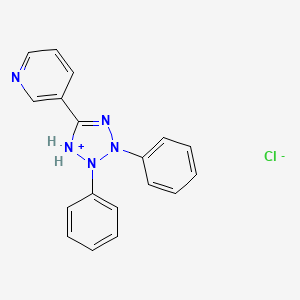
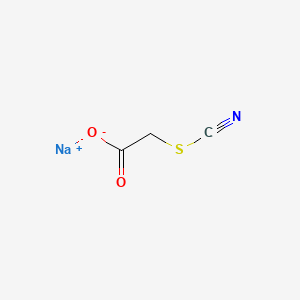

![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)


![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)


